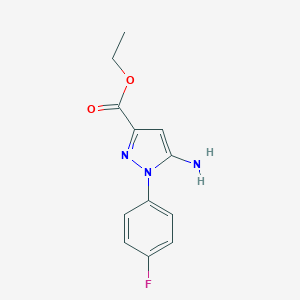

5-氨基-1-(4-氟苯基)-1H-吡唑-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C12H12FN3O2. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

科学研究应用

纳米技术

最后,在纳米技术领域,它可以用来创建用于构建纳米级设备的分子支架。该化合物形成稳定结构的能力使其适合该领域。

每个应用都利用了5-氨基-1-(4-氟苯基)-1H-吡唑-3-羧酸乙酯独特的化学结构,证明了其在科学研究中的多功能性。 虽然该化合物可用于早期发现研究 .

作用机制

Target of Action

The primary target of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14 is a protein that plays a crucial role in cellular responses to various stimuli, including pro-inflammatory cytokines, heat shock, and osmotic shock .

Mode of Action

It’s known that many pyrazole derivatives interact with their targets by binding to the active site, inhibiting the enzyme’s activity, and thus modulating the cellular responses .

Biochemical Pathways

Given its target, it’s likely that it impacts theMAPK signaling pathway , which regulates a variety of cellular activities including gene expression, mitosis, differentiation, proliferation, and cell survival/apoptosis .

Pharmacokinetics

Some general properties can be inferred from its structure and related compounds . The compound’s logP values suggest moderate lipophilicity, which may impact its distribution and bioavailability .

Result of Action

Given its target, it’s likely that it modulates cellular responses to various stimuli, potentially impacting processes such as inflammation, cell growth, and apoptosis .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, with sodium dodecyl benzene sulphonate as a surfactant . The reaction conditions are generally mild, occurring at room temperature, and yield the desired product in high purity.

Industrial Production Methods: In an industrial setting, the production of Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and catalysts may be optimized to reduce costs and environmental impact.

化学反应分析

Types of Reactions:

属性

IUPAC Name |

ethyl 5-amino-1-(4-fluorophenyl)pyrazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-11(14)16(15-10)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILOBAIYUXUZQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)N)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90566685 |

Source

|

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1264046-99-2 |

Source

|

| Record name | Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90566685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)

![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)